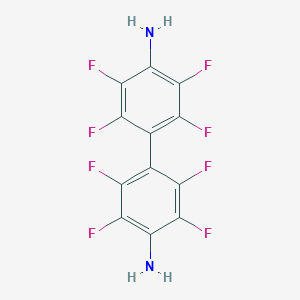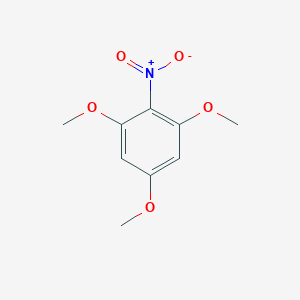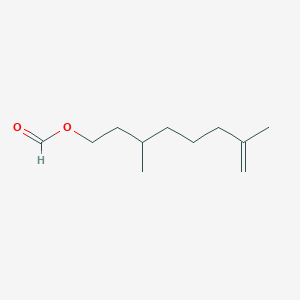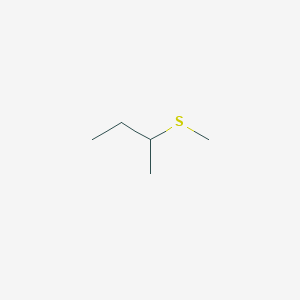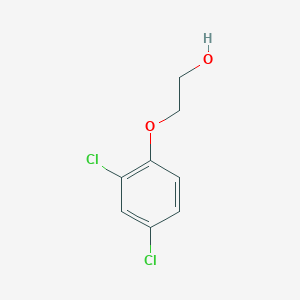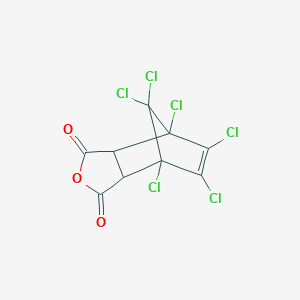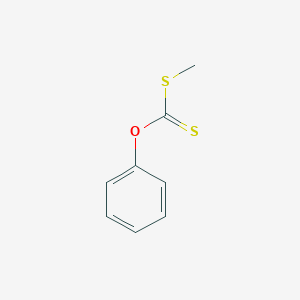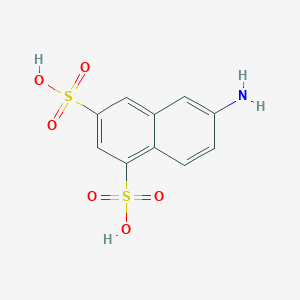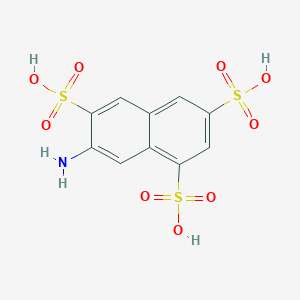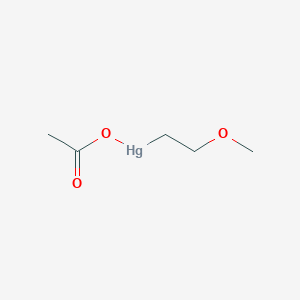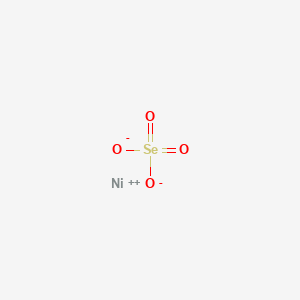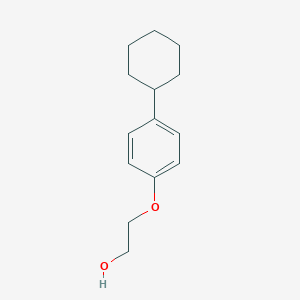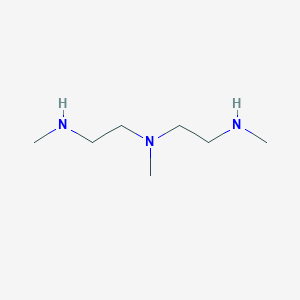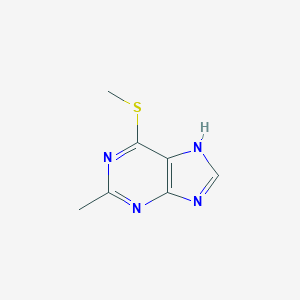
2-methyl-6-methylsulfanyl-7H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-6-methylsulfanyl-7H-purine is a heterocyclic compound that belongs to the purine family. The chemical formula of 2-methyl-6-methylsulfanyl-7H-purine is C7H8N4S, and it has a molecular weight of 180.23 g/mol. This compound is also known as 6-methylthio-2-methylpurine or 6-MMP.
Mécanisme D'action
The mechanism of action of 2-methyl-6-methylsulfanyl-7H-purine is not fully understood. However, it is believed to act as an antagonist of adenosine receptors, particularly the A1 and A2A receptors. It has been shown to inhibit the binding of adenosine to these receptors, thereby reducing the effects of adenosine in the body.
Effets Biochimiques Et Physiologiques
2-methyl-6-methylsulfanyl-7H-purine has various biochemical and physiological effects. It has been shown to increase the release of dopamine and glutamate in the brain, leading to increased alertness and cognitive function. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-methyl-6-methylsulfanyl-7H-purine in lab experiments is its stability and ease of handling. It is also readily available and relatively inexpensive. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 2-methyl-6-methylsulfanyl-7H-purine. One area of interest is its potential as a therapeutic agent for various diseases, including Parkinson's disease and Alzheimer's disease. Another area of interest is its potential as a cognitive enhancer, particularly in the treatment of attention deficit hyperactivity disorder (ADHD). Further research is also needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.
Conclusion:
In conclusion, 2-methyl-6-methylsulfanyl-7H-purine is a heterocyclic compound with various applications in scientific research. Its synthesis method is well established, and it has been shown to have several biochemical and physiological effects. While there are some limitations to its use in lab experiments, it remains a valuable tool for researchers in various fields. Further research is needed to fully understand its potential as a therapeutic agent and cognitive enhancer.
Méthodes De Synthèse
The synthesis of 2-methyl-6-methylsulfanyl-7H-purine can be achieved by various methods. One of the most commonly used methods is the reaction of 6-chloropurine with methyl mercaptan in the presence of a base such as potassium carbonate. The reaction yields 6-methylthiopurine, which is then further methylated using methyl iodide to produce 2-methyl-6-methylsulfanyl-7H-purine.
Applications De Recherche Scientifique
2-methyl-6-methylsulfanyl-7H-purine has various applications in scientific research. It is used as a standard reference compound in high-performance liquid chromatography (HPLC) for the analysis of caffeine and related compounds. It is also used as a substrate for the enzyme xanthine oxidase in the study of purine metabolism.
Propriétés
Numéro CAS |
1008-47-5 |
|---|---|
Nom du produit |
2-methyl-6-methylsulfanyl-7H-purine |
Formule moléculaire |
C7H8N4S |
Poids moléculaire |
180.23 g/mol |
Nom IUPAC |
2-methyl-6-methylsulfanyl-7H-purine |
InChI |
InChI=1S/C7H8N4S/c1-4-10-6-5(8-3-9-6)7(11-4)12-2/h3H,1-2H3,(H,8,9,10,11) |
Clé InChI |
BXIODMKZAUYUKD-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C(=N1)SC)NC=N2 |
SMILES canonique |
CC1=NC2=C(C(=N1)SC)NC=N2 |
Synonymes |
2-Methyl-6-(methylthio)-1H-purine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



